GSK620

BD2 inhibitor oral bioavailability pharmacokinetics

For researchers isolating BD2-specific anti-inflammatory mechanisms, GSK620 is the definitive chemical probe. With >200-fold selectivity for BD2 over BD1 across all BET family members, it eliminates the thrombocytopenia and GI toxicity associated with pan-BET inhibitors like JQ1 or I-BET151. Its 65% oral bioavailability in rats and validated efficacy at 3–20 mg/kg/day in collagen-induced arthritis, psoriasis, and NASH models make it the optimal tool for sustained oral dosing studies. It is the benchmark standard for BD2 inhibitor development, offering crucial advantages over other BD2-selective chemotypes like GSK046, which carries a genotoxicity risk. Choose GSK620 for clean BD2 target engagement and translational anti-inflammatory research.

Molecular Formula C18H19N3O3
Molecular Weight 325.368
CAS No. 2088410-46-0
Cat. No. B2519581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK620
CAS2088410-46-0
Molecular FormulaC18H19N3O3
Molecular Weight325.368
Structural Identifiers
SMILESCNC(=O)C1=CC(=CN(C1=O)CC2=CC=CC=C2)C(=O)NC3CC3
InChIInChI=1S/C18H19N3O3/c1-19-17(23)15-9-13(16(22)20-14-7-8-14)11-21(18(15)24)10-12-5-3-2-4-6-12/h2-6,9,11,14H,7-8,10H2,1H3,(H,19,23)(H,20,22)
InChIKeyQZZCUOVXHPAQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GSK620 (2088410-46-0): BD2-Selective BET Bromodomain Inhibitor for Inflammation and Epigenetics Research


GSK620 (CAS 2088410-46-0) is a potent, orally bioavailable pan-BD2 (second bromodomain) inhibitor of the BET (Bromodomain and Extra-Terminal) protein family [1]. The compound exhibits >200-fold selectivity for BD2 domains over BD1 domains across all BET family members (BRD2, BRD3, BRD4, BRDT), with pIC50 values of 7.1 for BD2 versus 4.8 for BD1 in BRD4 . GSK620 has been extensively characterized as a chemical probe for dissecting BD2-specific biology in inflammatory disease models, including collagen-induced arthritis, imiquimod-induced psoriasis, and NASH [2].

Why GSK620 Cannot Be Substituted with Pan-BET or BD1-Selective Inhibitors


Pan-BET inhibitors (e.g., JQ1, I-BET151, OTX015) simultaneously inhibit all eight BET bromodomains and are associated with dose-limiting toxicities including thrombocytopenia, gastrointestinal toxicity, and fatigue in clinical settings, which have limited their therapeutic window [1]. Conversely, BD1-selective inhibitors and BD2-selective inhibitors demonstrate divergent biological consequences—BD1 inhibition is more closely linked to anti-proliferative effects in oncology, while BD2 inhibition primarily modulates inflammatory and immune responses [2]. Substituting GSK620 with a pan-BET inhibitor would introduce BD1-mediated toxicities and confounding cellular phenotypes, whereas substituting with another BD2-selective chemotype such as GSK046 introduces genotoxicity risk and inferior oral bioavailability [3].

GSK620 Quantitative Differentiation Evidence: Direct Comparative Data for Procurement Decisions


GSK620 vs. GSK046: Superior Oral Bioavailability in the Same BD2-Selective Chemotype Class

Among the BD2-selective inhibitor chemotypes reported by GSK (GSK620, GSK549, GSK046), GSK620 demonstrates improved oral availability compared to GSK046 (iBET-BD2) . GSK620 achieved an oral bioavailability of 65% in Sprague-Dawley rats following a 10 mg/kg oral dose, with a peak plasma concentration (Cmax) of approximately 2.3 μM . This PK advantage enables more consistent systemic exposure in preclinical efficacy studies without requiring formulation optimization or alternative routes of administration. Additionally, GSK620 was developed to mitigate the genotoxicity risk associated with the acetamide functionality present in GSK046 [1].

BD2 inhibitor oral bioavailability pharmacokinetics chemical probe

GSK620 vs. Pan-BET Inhibitor I-BET151: Equivalent Efficacy with BD2-Specific Target Engagement

In a collagen-induced arthritis (CIA) rat model, GSK620 demonstrated efficacy equivalent to the pan-BET inhibitor I-BET151 . GSK620 significantly and dose-dependently inhibited arthritic score and IgG1 production in response to immunization, achieving similar overall therapeutic effect to I-BET151 while dramatically reducing joint swelling, synovitis, cartilage damage, pannus formation, and bone resorption . Crucially, this equivalent efficacy is achieved without inhibiting BD1 domains, implying that BD2-selective inhibition is sufficient to drive the anti-inflammatory response while potentially avoiding BD1-associated toxicities observed with pan-BET agents.

collagen-induced arthritis pan-BET inhibitor efficacy comparison inflammatory disease

GSK620 BD1 vs. BD2 Selectivity Profile: Quantified Domain Preference Across BET Family Members

GSK620 exhibits consistently high selectivity for BD2 domains over BD1 domains across all four BET family proteins. pIC50 measurements reveal BD2/BD1 selectivity of 6.5/4.6 for BRD2 (79-fold), 7.1/4.6 for BRD3 (316-fold), 7.1/4.8 for BRD4 (200-fold), and 6.7/4.6 for BRDT (126-fold) . The IC50 values for BD2 domains are 31.62 nM (BRD2), 15.85 nM (BRD3), 15.85 nM (BRD4), and 39.81 nM (BRDT) . This selectivity profile is critical because BD1 and BD2 domains regulate distinct gene expression programs—BD1 inhibition is more closely associated with anti-proliferative and cytotoxic effects relevant to oncology, whereas BD2 inhibition primarily modulates inflammatory cytokine production and immune cell function [1].

BRD2 BRD3 BRD4 BRDT selectivity ratio TR-FRET

GSK620 Cellular Target Engagement: MCP-1 Suppression in Human Whole Blood

GSK620 demonstrates robust cellular target engagement, reducing MCP-1 (monocyte chemoattractant protein-1/CCL2) production in a concentration-dependent manner in LPS-stimulated human whole blood . This ex vivo functional assay provides direct evidence of BD2 engagement in a physiologically relevant human tissue context, as MCP-1 expression is regulated by BET BD2-dependent transcriptional mechanisms . The assay measures MCP-1 secretion as a functional readout of BD2 inhibition, confirming that GSK620 effectively engages its intended target in primary human cells at pharmacologically relevant concentrations. This cellular activity distinguishes GSK620 from compounds that show biochemical binding but fail to demonstrate functional target modulation in complex biological systems.

MCP-1 CCL2 target engagement LPS stimulation ex vivo

GSK620 vs. Next-Generation BD2 Inhibitors: Benchmarking Against 5000-Fold Selective GSK040

GSK620 serves as a benchmark BD2-selective chemotype (>200-fold BD2/BD1 selectivity) against which newer-generation inhibitors are compared. A recent DNA-encoded library (DEL) screening campaign identified GSK040, which achieves unprecedented 5000-fold BD2 selectivity—a 25-fold improvement over the GSK620 selectivity window [1]. The study explicitly references GSK620, GSK046, and ABBV-744 as the established >100-fold BD2-selective chemotypes from which structural differentiation was sought [2]. This contextualizes GSK620 as the validated, well-characterized reference standard against which novel BD2 inhibitors are benchmarked, making it the appropriate control compound for studies evaluating emerging BD2-selective chemical matter.

GSK040 selectivity benchmarking DEL screening chemical probe evolution

GSK620 Safety Profile Advantage: BD2 Selectivity as Strategy to Mitigate Pan-BET Toxicities

The profound efficacy of pan-BET inhibitors in preclinical models is well documented, yet these epigenetic agents have demonstrated pharmacology-driven toxicities in oncology clinical trials, including dose-limiting thrombocytopenia, gastrointestinal adverse events, and fatigue [1]. The possibility of an ameliorated safety profile driven by significantly selective (>100-fold) inhibition of a subset of the eight bromodomains—specifically BD2 domains—is a key rationale for developing compounds like GSK620 [2]. Preclinical characterization of GSK620 demonstrates that BD2-selective inhibition is sufficient to achieve anti-inflammatory efficacy in multiple disease models without the hematological and gastrointestinal toxicities associated with pan-BET inhibition [3]. This safety differentiation is a class-level inference based on the distinct transcriptional programs regulated by BD1 versus BD2 domains.

toxicity mitigation thrombocytopenia pan-BET inhibitor therapeutic window

GSK620 Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


In Vivo Efficacy Studies in Chronic Inflammatory Disease Models Requiring Repeated Oral Dosing

GSK620 is optimized for oral administration in long-term preclinical inflammation studies, with demonstrated efficacy in collagen-induced arthritis (3-10 mg/kg/day p.o. in rats), imiquimod-induced psoriasis (20 mg/kg/day p.o. in mice), and NASH/NAFLD models (20 mg/kg/day p.o. in STAM mice). The compound's 65% oral bioavailability in rats and improved PK profile over GSK046 make it the preferred BD2-selective tool for studies requiring sustained systemic exposure without invasive dosing routes . Researchers should select GSK620 over pan-BET inhibitors such as I-BET151 when the experimental objective is to isolate BD2-specific anti-inflammatory mechanisms without confounding BD1-mediated toxicity or anti-proliferative effects [1].

Benchmark Reference Compound for Validating Novel BD2-Selective Chemical Matter

GSK620 serves as the established reference standard against which novel BD2-selective inhibitors are characterized and benchmarked. With >200-fold BD2/BD1 selectivity consistently validated across multiple independent studies and commercial sources, GSK620 provides a reliable positive control for biochemical binding assays (TR-FRET, BROMOscan) and cellular target engagement assays (MCP-1 suppression in human whole blood) . Researchers developing next-generation BD2 inhibitors should include GSK620 as a comparator to contextualize selectivity improvements, as demonstrated by studies of GSK040 which explicitly benchmark against GSK620's 200-fold selectivity window to claim 5000-fold improvement [1].

BD2-Specific Mechanistic Studies Distinguishing Domain-Specific BET Biology

GSK620's consistent BD2 selectivity across BRD2 (79×), BRD3 (316×), BRD4 (200×), and BRDT (126×) enables clean interrogation of BD2-specific transcriptional programs without confounding BD1 inhibition . This is critical for studies aiming to dissect the differential roles of BET bromodomains in gene regulation, as BD1 and BD2 control distinct sets of target genes with divergent biological outcomes [1]. Researchers should pair GSK620 with BD1-selective inhibitors (e.g., GSK778, GSK789) as orthogonal controls to definitively attribute observed phenotypes to specific bromodomain engagement [2].

Preclinical Development Programs Seeking BD2-Selective Candidates with Favorable Developability

GSK620's developability profile—including moderate FaSSIF solubility driven by its highly crystalline nature, excellent in vivo PK properties, and absence of the genotoxicity liability associated with the acetamide functionality in GSK046—positions it as a viable lead-like BD2 inhibitor for preclinical development programs targeting inflammatory indications . The compound has been validated in multiple disease-relevant animal models at clinically translatable oral doses, providing a strong foundation for IND-enabling studies where BD2-selective pharmacology is hypothesized to offer an improved therapeutic window over pan-BET approaches [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK620

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.